Evidence of Biological Activity and Potential Application in Oncology
The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, suggesting potential utility as an anti-cancer agent and for treating skin diseases like psoriasis [1]. This functional activity differentiates it from simple building blocks like N-Boc-2-(4-bromophenyl)ethylamine (CAS 120157-97-3), which is primarily reported as a hydroxylase inhibitor , and from analogs like tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate, for which no specific biological activity is reported.
| Evidence Dimension | Biological Activity |
|---|---|
| Target Compound Data | Arrests proliferation of undifferentiated cells and induces monocyte differentiation. |
| Comparator Or Baseline | Comparator 1: N-Boc-2-(4-bromophenyl)ethylamine (CAS 120157-97-3) described as a hydroxylase inhibitor. Comparator 2: tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate (CAS 1364423-55-1) has no reported biological activity. |
| Quantified Difference | Qualitative difference in reported mode of action; target compound is a cell differentiation agent, whereas comparators are an enzyme inhibitor or have no known activity. |
| Conditions | Information derived from patent and vendor descriptions; specific assay parameters (cell line, concentration, incubation time) are not available in the public domain. |
Why This Matters
This provides a basis for selection in oncology or dermatology research programs, where the compound's unique phenotypic activity profile is more relevant than that of an enzyme inhibitor or a simple synthetic intermediate.
- [1] WebDataCommons. Property value for compound exhibiting anti-cancer activity. View Source
